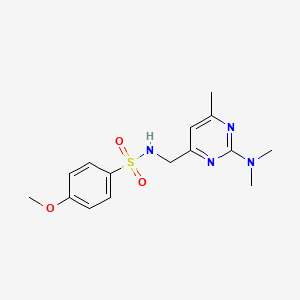

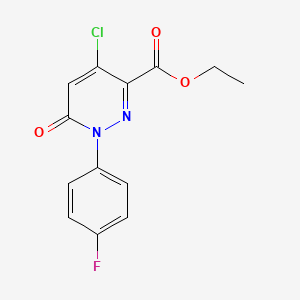

![molecular formula C13H11N3S B2696511 N-benzylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-42-5](/img/structure/B2696511.png)

N-benzylthieno[2,3-d]pyrimidin-4-amine

説明

“N-benzylthieno[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), a drug target in Mycobacterium tuberculosis . This compound is part of a class of synthetically assessable scaffolds that target Cyt-bd .

Synthesis Analysis

The synthesis of “this compound” and related compounds is a topic of ongoing research. For example, one study reported on the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thieno[2,3-d]pyrimidin-4-amine core with a benzyl group attached . The compound is part of a larger class of thieno[3,2-d]pyrimidin-4-amines .科学的研究の応用

Apoptosis Induction in Cancer Research

N-benzylthieno[2,3-d]pyrimidin-4-amine derivatives have been identified as potent apoptosis inducers, particularly in the context of cancer research. A study reported the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as an apoptosis inducer, particularly effective against human breast cancer cells, through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).

Antifungal Applications

Compounds related to this compound have demonstrated significant antifungal effects. For example, derivatives such as 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine were found to be effective against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Synthesis of Heterocyclic Compounds

This compound is pivotal in the synthesis of various heterocyclic compounds. A study detailed the synthesis of 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the compound's versatility in chemical synthesis (Ding et al., 2003).

Corrosion Inhibition

Research indicates that pyrimidinic Schiff bases, including benzylidene-pyrimidin-2-yl-amine, a compound related to this compound, can act as corrosion inhibitors for metals such as mild steel, particularly in acidic environments. This suggests potential applications in industrial corrosion prevention (Ashassi-Sorkhabi et al., 2005).

Anticancer Properties

Further investigations into derivatives of this compound have revealed their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, exhibiting significant anticancer activity. This dual inhibitory action is crucial in the context of cancer chemotherapy (Gangjee et al., 2008).

作用機序

Target of Action

The primary target of N-benzylthieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound: interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd by This compound affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects such as ATP depletion, which is detrimental to the survival and reproduction of the bacteria .

Result of Action

The result of the action of This compound is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . By inhibiting Cyt-bd and disrupting the energy metabolism of the bacteria, the compound effectively depletes ATP, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the expression levels of Cyt-bd can vary among different strains of Mycobacterium tuberculosis, which can affect the compound’s efficacy

将来の方向性

The future research directions for “N-benzylthieno[2,3-d]pyrimidin-4-amine” could involve further exploration of its inhibitory effects on Cyt-bd and its potential as a drug candidate for treating Mycobacterium tuberculosis . Additionally, more research could be done to better understand its synthesis, chemical reactions, and physical and chemical properties .

特性

IUPAC Name |

N-benzylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-14-12-11-6-7-17-13(11)16-9-15-12/h1-7,9H,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWLVBDVIYJPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327677 | |

| Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

63893-42-5 | |

| Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

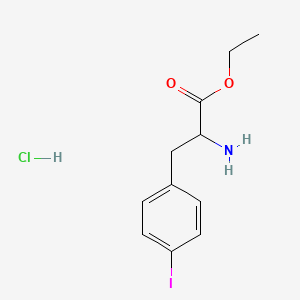

![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

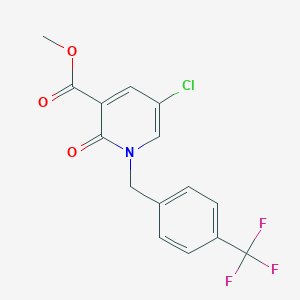

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)

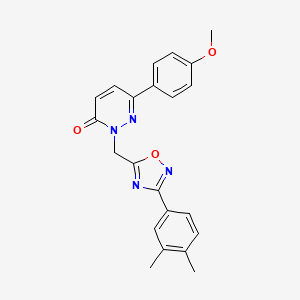

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)

![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)